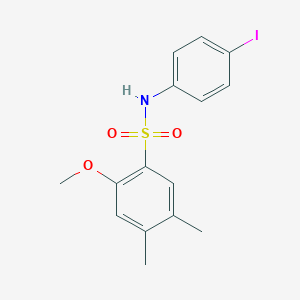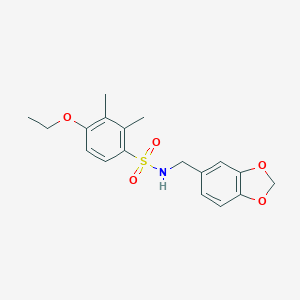
N-(4-iodophenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-iodophenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide, also known as IDM, is a chemical compound used in scientific research for its unique properties. It is a sulfonamide derivative that has been shown to have potential therapeutic effects in various diseases.
Mecanismo De Acción
The mechanism of action of N-(4-iodophenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is not fully understood. However, it has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. CAIX is involved in regulating the pH of the tumor microenvironment, and its inhibition by N-(4-iodophenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide may lead to tumor cell death. N-(4-iodophenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tumor invasion and metastasis.
Biochemical and Physiological Effects:
N-(4-iodophenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the activity of CAIX and MMPs, as mentioned above. Physiologically, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to have anti-tumor effects by inhibiting cancer cell proliferation, migration, and invasion.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-iodophenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is its potential use in treating various diseases, as mentioned above. It is also relatively easy to synthesize, making it readily available for scientific research. However, one limitation of N-(4-iodophenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is its potential toxicity, as with any chemical compound. It is important to use proper safety precautions when handling N-(4-iodophenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide in the lab.
Direcciones Futuras
There are many potential future directions for N-(4-iodophenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide research. One area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Another area of interest is its potential use in treating other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-iodophenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide and its potential side effects.
In conclusion, N-(4-iodophenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a chemical compound with potential therapeutic effects in various diseases. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(4-iodophenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide in treating various diseases.
Métodos De Síntesis
N-(4-iodophenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide can be synthesized through a multistep process involving the reaction of 4-iodoaniline with 2,4,5-trimethylaniline to form the intermediate compound. This intermediate compound is then reacted with methanesulfonyl chloride to form the final product, N-(4-iodophenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide.
Aplicaciones Científicas De Investigación
N-(4-iodophenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has been extensively studied for its potential therapeutic effects in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. N-(4-iodophenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has been studied in vitro and in vivo for its effects on cancer cell proliferation, migration, and invasion. It has also been studied for its effects on angiogenesis, which is the process of new blood vessel formation, and its potential use in treating diseases such as diabetic retinopathy and age-related macular degeneration.
Propiedades
Nombre del producto |
N-(4-iodophenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C15H16INO3S |
Peso molecular |
417.3 g/mol |
Nombre IUPAC |
N-(4-iodophenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C15H16INO3S/c1-10-8-14(20-3)15(9-11(10)2)21(18,19)17-13-6-4-12(16)5-7-13/h4-9,17H,1-3H3 |
Clave InChI |
FDENFTJGUDMNDY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)I)OC |
SMILES canónico |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)I)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![ethyl 4-isopropyl-2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl ether](/img/structure/B288340.png)







